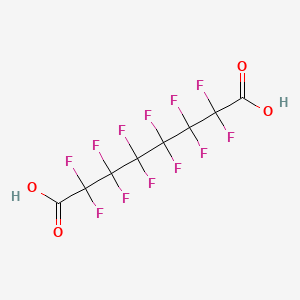

Dodecafluorosuberic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F12O4/c9-3(10,1(21)22)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(23)24/h(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCPVKMFWNBDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369821 | |

| Record name | Perfluorooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-45-5 | |

| Record name | Perfluorooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Perfluorosuberic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorosuberic acid (PFSA), a fully fluorinated dicarboxylic acid, belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Due to the unique properties imparted by the carbon-fluorine bond, PFSA and other PFAS compounds have seen widespread industrial use and are now recognized as persistent environmental contaminants. This technical guide provides an in-depth overview of the known physical and chemical properties of Perfluorosuberic acid. It details experimental protocols for its analysis and explores its potential interactions with cellular signaling pathways, drawing on data from structurally similar perfluoroalkyl acids (PFAAs). This document is intended to serve as a foundational resource for researchers and professionals in the fields of environmental science, toxicology, and drug development.

Introduction

Perfluorosuberic acid (PFSA), also known as dodecafluoro-1,8-octanedioic acid, is a dicarboxylic acid where all hydrogen atoms on the carbon chain have been substituted with fluorine atoms. This high degree of fluorination results in a molecule with high thermal and chemical stability. As a member of the per- and polyfluoroalkyl substances (PFAS) family, PFSA is of increasing interest due to its environmental persistence and potential for bioaccumulation. Understanding its fundamental physical and chemical properties is crucial for assessing its environmental fate, toxicological profile, and for developing effective analytical and remediation strategies.

Physical and Chemical Properties

The physicochemical properties of Perfluorosuberic acid are summarized in the table below. While experimental data for some properties are limited, the provided values are based on available literature and estimations from closely related compounds.

| Property | Value | Reference |

| IUPAC Name | Dodecafluoro-1,8-octanedioic acid | |

| Synonyms | Perfluorosuberic acid, Dodecafluorosuberic acid | |

| CAS Number | 678-45-5 | [1] |

| Molecular Formula | C₈H₂F₁₂O₄ | [1] |

| Molecular Weight | 390.08 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 139-144 °C | [1] |

| Boiling Point | 205 °C at 60 mmHg | [1] |

| Density | Data not available | |

| Water Solubility | Expected to have low to moderate solubility | |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. | [2] |

| pKa | Predicted to be a strong acid (pKa < 1) | [3][4][5] |

Experimental Protocols

The analysis of Perfluorosuberic acid, like other PFAS, typically requires sensitive analytical techniques due to its presence at trace levels in environmental and biological matrices. The following are generalized protocols for the detection and quantification of PFAAs, which can be adapted for Perfluorosuberic acid.

Sample Preparation for Biological and Environmental Samples

Objective: To extract and concentrate Perfluorosuberic acid from complex matrices such as water, soil, or biological tissues.

Methodology: Solid-Phase Extraction (SPE) is a common technique.

-

Sample Pre-treatment: Water samples are typically filtered. Soil and tissue samples require an initial extraction with an organic solvent (e.g., methanol or acetonitrile) followed by centrifugation or filtration to separate the liquid extract.

-

SPE Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is conditioned sequentially with methanol and deionized water.

-

Sample Loading: The pre-treated sample extract is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a mild solvent (e.g., a methanol/water mixture) to remove interferences.

-

Elution: The retained Perfluorosuberic acid is eluted from the cartridge using a stronger basic solvent, such as ammoniated methanol.

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen before analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the concentration of Perfluorosuberic acid in the prepared sample extract.[6][7][8][9]

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed with a mixture of water and methanol or acetonitrile, both amended with a modifier like ammonium acetate or acetic acid to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL of the concentrated extract.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used.

-

Detection Mode: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Perfluorosuberic acid. The precursor ion would be [M-H]⁻.

-

Calibration: A calibration curve is generated using a series of known concentration standards of Perfluorosuberic acid. An isotopically labeled internal standard is often used to correct for matrix effects and variations in instrument response.

-

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To convert the non-volatile Perfluorosuberic acid into a volatile derivative suitable for GC-MS analysis.[10][11][12]

Methodology: Esterification is a common derivatization method.

-

Esterification: The carboxyl groups of Perfluorosuberic acid in the dried extract are converted to esters (e.g., methyl or isobutyl esters) by reacting with an appropriate reagent (e.g., diazomethane or isobutyl chloroformate).[11]

-

Extraction of Derivatives: The resulting esters are extracted into a non-polar solvent like hexane.

-

Analysis by GC-MS:

-

Injection: The derivatized sample is injected into the GC.

-

Separation: The volatile esters are separated on a capillary column (e.g., DB-5ms).

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragment ions of the Perfluorosuberic acid ester are monitored for quantification.

-

Signaling Pathways and Biological Interactions

While direct studies on the biological effects of Perfluorosuberic acid are limited, the broader class of long-chain perfluorinated carboxylic acids has been shown to interact with several key cellular signaling pathways. Based on its structural similarity to well-studied PFAAs like perfluorooctanoic acid (PFOA), it is plausible that Perfluorosuberic acid may exert its biological effects through similar mechanisms.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

A primary mode of action for many PFAAs is the activation of the nuclear receptor PPARα.[13][14][15][16][17][18] Activation of PPARα leads to changes in the expression of genes involved in lipid metabolism and transport.

Caption: Hypothesized PPARα activation pathway by Perfluorosuberic Acid.

Induction of Apoptosis

Studies on PFOA have demonstrated its ability to induce apoptosis (programmed cell death) in various cell types, including liver and pancreatic cells.[19][20][21][22][23] This process can be initiated through pathways involving the tumor suppressor protein p53 and endoplasmic reticulum (ER) stress.

References

- 1. exfluor.com [exfluor.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A LC-MS/MS procedure for the analysis of 19 perfluoroalkyl substances in food fulfilling recent EU regulations requests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. HPLC-MS/MS method for the determination of perfluoroalkyl substances in breast milk by combining salt-assisted and dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. metbio.net [metbio.net]

- 11. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential activation of nuclear receptors by perfluorinated fatty acid analogs and natural fatty acids: a comparison of human, mouse, and rat peroxisome proliferator-activated receptor-alpha, -beta, and -gamma, liver X receptor-beta, and retinoid X receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pure.psu.edu [pure.psu.edu]

- 17. Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Perfluorononanoic acid-induced apoptosis in rat spleen involves oxidative stress and the activation of caspase-independent death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Perfluorooctanoic acid induces apoptosis through the p53-dependent mitochondrial pathway in human hepatic cells: a proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Perfluorooctanoic acid promotes pancreatic β cell dysfunction and apoptosis through ER stress and the ATF4/CHOP/TRIB3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Dodecafluorosuberic acid molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of dodecafluorosuberic acid. The information is intended to support research and development activities where this compound is of interest.

Core Molecular Data

This compound is a fluorinated carboxylic acid. Its key quantitative data are summarized below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₈H₂F₁₂O₄ | [1][2][3] |

| Molecular Weight | 390.08 g/mol | [1][2][3] |

| CAS Number | 678-45-5 | [1][2] |

| Synonyms | Perfluorosuberic Acid, Dodecafluoro-1,8-octanedioic Acid | [2][4] |

Experimental Protocols and Signaling Pathways

Currently, detailed publicly available experimental protocols specifically for the synthesis or application of this compound are not readily found in general scientific literature searches. Similarly, no specific signaling pathways that are directly modulated by or involve this compound have been identified in the performed searches.

The development and characterization of fluorinated compounds in drug discovery often follow a generalized workflow. The following diagram illustrates a hypothetical, high-level workflow for the investigation of a novel fluorinated compound in a drug development context.

Caption: A generalized workflow for drug discovery.

References

A Technical Guide to the Synthesis of Dodecafluoro-1,8-octanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecafluoro-1,8-octanedioic acid, also known as perfluorosuberic acid, is a fluorinated dicarboxylic acid of significant interest in various fields, including materials science and pharmaceuticals. Its unique properties, imparted by the fluorine atoms, such as high thermal stability, chemical resistance, and specific biological activities, make it a valuable building block in advanced chemical synthesis. This technical guide provides an in-depth overview of the primary synthesis pathways for Dodecafluoro-1,8-octanedioic acid, complete with detailed experimental protocols and quantitative data to aid researchers in its preparation.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of Dodecafluoro-1,8-octanedioic acid:

-

Oxidation of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol: This pathway involves the oxidation of a commercially available fluorinated diol to the corresponding dicarboxylic acid.

-

Carboxylation of 1,8-Diiodododecafluorooctane: This method proceeds through the conversion of a diiodo-functionalized perfluoroalkane to the target diacid.

This guide will now delve into the detailed methodologies for each of these pathways.

Pathway 1: Oxidation of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol

This pathway is a straightforward approach that leverages a commercially available starting material. The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis, and various oxidizing agents can be employed. Potassium permanganate (KMnO4) is a powerful and efficient oxidant for this purpose.[1][2]

Experimental Protocol

Materials:

-

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO3)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Distilled water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol in an aqueous solution of sodium hydroxide.

-

Oxidation: Slowly add a solution of potassium permanganate in distilled water to the stirred reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The reaction typically proceeds to completion within several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

-

Acidify the solution to a low pH with concentrated hydrochloric acid. This will precipitate the Dodecafluoro-1,8-octanedioic acid.

-

-

Isolation and Purification:

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude Dodecafluoro-1,8-octanedioic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol | - |

| Oxidizing Agent | Potassium Permanganate (KMnO4) | [1][2] |

| Typical Yield | 70-85% | - |

| Purity | >98% (after recrystallization) | - |

Note: The yield and purity are dependent on the specific reaction conditions and purification efficiency. The provided values are typical for this type of oxidation.

Signaling Pathway Diagram

Pathway 2: Carboxylation of 1,8-Diiodododecafluorooctane

This pathway offers an alternative route starting from a diiodo-functionalized perfluoroalkane. The conversion of organoiodides to carboxylic acids can be achieved through various methods, including Grignard reactions followed by carboxylation or transition metal-catalyzed carbonylation reactions. A direct conversion using an oxidizing agent in the presence of a carbon monoxide source is also a possibility.

Conceptual Experimental Workflow

-

Formation of a Reactive Intermediate: The first step would involve the activation of the C-I bonds in 1,8-Diiodododecafluorooctane. This could potentially be achieved through:

-

Organometallic Formation: Reaction with a metal such as magnesium to form a di-Grignard reagent.

-

Radical Initiation: Using a radical initiator to generate perfluoroalkyl radicals.

-

-

Carboxylation: The reactive intermediate would then be reacted with a source of carbon dioxide (e.g., dry ice) or carbon monoxide in the presence of a suitable catalyst to introduce the carboxylic acid functionalities at both ends of the molecule.

-

Hydrolysis and Work-up: The resulting carboxylate salt or ester intermediate would be hydrolyzed under acidic conditions to yield the final dicarboxylic acid.

-

Purification: The product would be isolated and purified using standard techniques such as extraction and recrystallization.

Logical Relationship Diagram

Safety Precautions

Working with fluorinated compounds and strong oxidizing agents requires strict adherence to safety protocols.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Potassium permanganate is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.

-

Concentrated acids and bases are corrosive and should be handled with extreme caution.

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of Dodecafluoro-1,8-octanedioic acid. The oxidation of the corresponding diol is a well-defined and accessible method, while the carboxylation of the diiodo precursor presents a viable alternative, though specific protocols are less documented. Researchers and professionals in drug development can utilize the detailed information and protocols provided herein to synthesize this important fluorinated building block for their research and development endeavors.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Dodecafluorosuberic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of Dodecafluorosuberic acid (DFSA). Given the limited availability of experimental data specific to DFSA, this guide synthesizes information from studies on structurally similar per- and polyfluoroalkyl substances (PFAS), particularly other perfluorinated carboxylic acids (PFCAs), to project the likely environmental behavior of DFSA. This document is intended to serve as a valuable resource for professionals in environmental science and drug development, highlighting key data, experimental methodologies, and areas requiring further investigation.

Physicochemical Properties of this compound

This compound, also known as Perfluorosuberic Acid, is a dicarboxylic acid belonging to the broad class of PFAS. Its physicochemical properties are crucial for understanding its environmental distribution and persistence.[1] A summary of its known and predicted properties is presented in Table 1.

| Property | Value | Reference/Comment |

| Synonyms | Perfluorosuberic Acid, Perfluoro-1,8-octanedioic Acid, Dodecafluoro-1,8-octanedioic Acid | [1][2] |

| CAS Number | 678-45-5 | [1] |

| Molecular Formula | C₈H₂F₁₂O₄ | [1][3] |

| Molecular Weight | 390.08 g/mol | [1][3] |

| Physical State | White to almost white powder or crystal | [2] |

| Melting Point | 139-144 °C | [4][5] |

| Boiling Point | 205 °C at 60 mmHg | [1] |

| Water Solubility | Data not available. Expected to be water-soluble due to its polar carboxylic acid functional groups. | |

| Vapor Pressure | Data not available. Expected to be low due to its high molecular weight and polar nature. | |

| Henry's Law Constant | Data not available. Expected to be low, indicating a low tendency to partition from water to air. | [6][7] |

| pKa | 0.22 (Predicted) | [4] |

| Log Kₒw | Data not available for DFSA. A computed XLogP3-AA value of 3.4 is available for the neutral form. However, as a dicarboxylic acid, it will be ionized at environmental pH, significantly affecting its partitioning behavior. | [3] |

| Log Kₒc | Data not available. Sorption is expected to be influenced by soil organic carbon content and mineral surfaces. |

Environmental Fate of this compound

The environmental fate of DFSA is governed by its resistance to degradation and its partitioning behavior in different environmental compartments.

Perfluoroalkyl acids are notoriously persistent in the environment due to the strength of the carbon-fluorine bond.[8]

-

Biodegradation: Direct microbial degradation of PFCAs is generally considered to be insignificant under most environmental conditions.[9] While some microorganisms have been shown to transform certain polyfluorinated precursors to PFCAs, the complete mineralization of compounds like DFSA is unlikely.[9] The high degree of fluorination in DFSA makes it resistant to enzymatic attack.

-

Photodegradation: PFCAs are generally resistant to photolysis under natural sunlight conditions. However, studies have shown that they can be degraded by short-wavelength ultraviolet (UV) light, such as 185 nm (vacuum UV), a process not prevalent in the natural environment.[10] The primary mechanism of photodegradation for PFCAs involves decarboxylation, leading to the formation of shorter-chain perfluorinated compounds. For a dicarboxylic acid like DFSA, this process could potentially occur at both ends of the molecule.

-

Hydrolysis: Due to the stability of the C-F and C-C bonds in the perfluorinated chain, hydrolysis is not considered a significant degradation pathway for DFSA under typical environmental pH and temperature conditions.

The mobility of DFSA in the environment is dictated by its partitioning between soil, water, and air.

-

Atmospheric Transport: Due to its expected low vapor pressure, the long-range atmospheric transport of DFSA in the gaseous phase is unlikely. However, like other PFCAs, it can be associated with particulate matter and transported in the atmosphere, leading to deposition in remote areas.[10][11] Sea spray aerosol has also been identified as a potential transport mechanism for PFAAs.[12]

-

Mobility in Soil and Water: With a predicted low pKa, DFSA will exist predominantly as a dianion in most environmental systems. This high water solubility and anionic nature suggest that DFSA is likely to be mobile in soils and aquatic environments.[13] Sorption to soil and sediment is a key process that can retard its movement. The primary mechanisms for the sorption of PFCAs include:

-

Hydrophobic Interactions: Partitioning into soil organic matter is a significant factor, particularly for longer-chain PFCAs.[14]

-

Electrostatic Interactions: As an anion, DFSA can interact with positively charged sites on soil minerals (e.g., iron and aluminum oxides) and organic matter, especially at lower pH.[13]

-

Cation Bridging: Divalent and trivalent cations (e.g., Ca²⁺, Fe³⁺) can act as bridges between the negatively charged carboxylate groups of DFSA and negatively charged soil surfaces.[15][16]

-

The following diagram illustrates the key environmental fate and transport pathways for DFSA.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all routes of exposure (e.g., water, food, sediment). It is a critical factor in assessing the environmental risk of a chemical. For PFCAs, bioaccumulation potential generally increases with the length of the perfluorinated carbon chain.[17] However, the presence of two carboxylic acid groups in DFSA may influence its uptake and elimination kinetics compared to monocarboxylic PFCAs of similar chain length. Shorter-chain PFCAs are generally eliminated more rapidly from biological systems.[17]

Quantitative measures of bioaccumulation include the Bioconcentration Factor (BCF), which considers uptake from water only, and the Bioaccumulation Factor (BAF), which includes all routes of exposure. While specific BCF and BAF values for DFSA are not available, it is anticipated that it would have some potential to bioaccumulate, particularly in protein-rich tissues like the liver and blood, which is a characteristic of PFAAs.[17]

Experimental Protocols

The analysis of DFSA in environmental matrices requires sensitive and specific analytical methods due to its low concentrations and the complexity of the samples. The following sections outline general experimental protocols based on established methods for other PFCAs.

-

Water Samples: Collect water samples in polypropylene bottles. Upon receipt at the laboratory, spike with a known amount of a suitable isotopically labeled internal standard (e.g., ¹³C-DFSA).

-

Soil and Sediment Samples: Collect soil and sediment samples in polypropylene containers. Air-dry the samples, sieve to remove large debris, and homogenize. Spike a subsample with an isotopically labeled internal standard.

-

Biota Samples: Collect tissue samples and store them frozen. Homogenize the tissue and spike with an isotopically labeled internal standard.

-

Water (Solid-Phase Extraction - SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with a solution such as an acetate buffer to remove interferences.

-

Elute the analytes with a basic methanolic solution (e.g., methanol with ammonium hydroxide).

-

Evaporate the eluate to near dryness and reconstitute in a suitable solvent (e.g., methanol/water).

-

-

Soil/Sediment (Solvent Extraction):

-

Extract the sample with a solvent mixture, such as acetonitrile or methanol, often under alkaline conditions to ensure DFSA is in its anionic form.

-

Use techniques like shaking, sonication, or accelerated solvent extraction (ASE).

-

Centrifuge the sample and collect the supernatant.

-

Concentrate the extract and proceed to cleanup.

-

-

Biota (Solvent Extraction):

-

Extract the homogenized tissue with a solvent like acetonitrile or methanol, often with the addition of a strong base (e.g., KOH) to digest the tissue matrix.

-

Shake or sonicate the sample.

-

Centrifuge and collect the supernatant.

-

Concentrate the extract for cleanup.

-

To remove co-extracted interferences, a cleanup step is often necessary. This can involve passing the concentrated extract through a solid-phase extraction cartridge (e.g., containing graphitized carbon) to retain interfering substances.

The standard analytical technique for the quantification of DFSA is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Chromatographic Separation:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the native DFSA and its labeled internal standard.

-

The following diagram illustrates a typical analytical workflow for the determination of DFSA in environmental samples.

Conclusions and Future Research Directions

This compound is expected to be a persistent and mobile compound in the environment, with some potential for bioaccumulation. Its fate and transport are likely governed by processes similar to those of other perfluorinated carboxylic acids. However, there is a significant lack of empirical data specifically for DFSA. To better assess its environmental risk, future research should focus on:

-

Determining key physicochemical properties: Experimental determination of water solubility, vapor pressure, Henry's Law constant, and octanol-water partition coefficient is crucial for accurate environmental modeling.

-

Investigating degradation rates: Studies on the photodegradation and biodegradation of DFSA under environmentally relevant conditions are needed to ascertain its true persistence.

-

Quantifying soil and sediment sorption: Measuring Kd and Koc values in various soil and sediment types will improve predictions of its mobility.

-

Assessing bioaccumulation potential: Conducting laboratory and field studies to determine the BCF and BAF of DFSA in relevant aquatic and terrestrial organisms is essential.

-

Environmental monitoring: Developing and applying sensitive analytical methods to monitor for the presence and concentrations of DFSA in various environmental media will provide a clearer picture of its occurrence and potential impact.

This technical guide provides a foundational understanding of the environmental fate and transport of this compound based on current scientific knowledge of related compounds. It is imperative that further research be conducted to fill the existing data gaps and refine our understanding of this specific PFAS.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 678-45-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanedioic acid | C8H2F12O4 | CID 2733268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 678-45-5 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Henry's Law Constants [henrys-law.org]

- 7. Henry's law - Wikipedia [en.wikipedia.org]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. mdpi.com [mdpi.com]

- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 11. PFAS Transport and Fate - Enviro Wiki [enviro.wiki]

- 12. diva-portal.org [diva-portal.org]

- 13. Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) Adsorption onto Different Adsorbents: A Critical Review of the Impact of Their Chemical Structure and Retention Mechanisms in Soil and Groundwater | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Implication of cation-bridging interaction contribution to sorption of perfluoroalkyl carboxylic acids by soils - Center for PFAS Research [canr.msu.edu]

- 16. researchgate.net [researchgate.net]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

Preliminary Toxicity Profile of Dodecafluorosuberic Acid: A Technical Guide for Researchers

Disclaimer: As of the latest literature review, specific toxicological data for Dodecafluorosuberic acid (DFSA) is not publicly available. This guide provides a preliminary toxicological overview based on data from structurally similar long-chain perfluoroalkyl carboxylic acids (PFCAs), general principles of Per- and Polyfluoroalkyl Substances (PFAS) toxicology, and standardized testing protocols. This information is intended for researchers, scientists, and drug development professionals to inform initial safety assessments and guide future research.

Introduction

This compound (DFSA), a perfluoroalkyl carboxylic acid, belongs to the broader class of Per- and Polyfluoroalkyl Substances (PFAS). Due to their widespread use and environmental persistence, the toxicological profiles of many PFAS are under intense scrutiny. While direct toxicity data for DFSA is lacking, a "read-across" approach using data from analogous long-chain PFCAs can provide valuable preliminary insights into its potential hazards. This document summarizes available toxicity data for structurally related PFCAs, outlines relevant experimental protocols, and describes potential mechanisms of toxicity.

Quantitative Toxicity Data for Structurally Related Long-Chain PFCAs

The following tables summarize repeated-dose and reproductive/developmental toxicity data for Perfluorododecanoic acid (PFDoA, C12) and Perfluoroundecanoic acid (PFUA, C11), which are structurally similar to DFSA. These values provide an initial estimate of the potential toxicity of DFSA.

Table 1: Repeated Dose Toxicity of Structurally Similar PFCAs

| Compound | Species | Route of Administration | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL |

| Perfluorododecanoic acid (PFDoA) | Rat | Gavage | 42-47 days | 0.1 | 0.5 | Liver hypertrophy, necrosis, and inflammatory cholestasis.[1] |

| Perfluoroundecanoic acid (PFUA) | Rat | Gavage | - | 0.1 | 0.3 | Centrilobular hypertrophy of hepatocytes.[2] |

Table 2: Reproductive and Developmental Toxicity of Structurally Similar PFCAs

| Compound | Species | Route of Administration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL |

| Perfluorododecanoic acid (PFDoA) | Rat | Gavage | 0.5 | 2.5 | Decreased spermatid and spermatozoa counts in males; continuous diestrous in females; death of females during late pregnancy.[1] |

| Perfluoroundecanoic acid (PFUA) | Rat | Gavage | 0.3 | 1.0 | Lowered body weight of pups at birth and inhibited body weight gain after birth.[2] |

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity.

This study design is often used for initial hazard characterization of chemicals like PFAS.

-

Animal Model: Typically, Sprague-Dawley rats are used.

-

Dose Administration: The test substance is administered daily by oral gavage. A control group receives the vehicle (e.g., corn oil).

-

Dosage Groups: At least three dose levels and a control group are used.

-

Duration: For repeated dose toxicity assessment in males, administration continues for at least 28 days. For females, dosing occurs throughout mating, gestation, and lactation.

-

Mating: After a pre-mating dosing period, one male and one female are paired for mating.

-

Observations (Repeated Dose Toxicity):

-

Clinical signs of toxicity are observed daily.

-

Body weight and food consumption are measured weekly.

-

Hematology and clinical biochemistry parameters are analyzed at the end of the study.

-

At necropsy, organ weights are recorded, and a comprehensive histopathological examination is performed.

-

-

Observations (Reproductive/Developmental Toxicity):

-

Mating and fertility indices are calculated.

-

Gestation length, parturition, and maternal behavior are monitored.

-

Offspring are examined for viability, sex ratio, body weight, and any clinical signs of toxicity or gross abnormalities.

-

The comet assay is a sensitive method for detecting DNA damage in cells.

-

Cell Line: A relevant cell line, such as human liver cancer cells (HepG2), is often used to assess the genotoxicity of substances that may undergo metabolic activation in the liver.[3]

-

Exposure: Cells are exposed to various concentrations of the test substance for a defined period.

-

Cell Lysis: The cells are embedded in agarose on a microscope slide and then lysed to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric current is applied. DNA with strand breaks will migrate from the nucleoid towards the anode, forming a "comet tail."

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Potential Mechanisms of Toxicity and Signaling Pathways

While the specific molecular mechanisms of DFSA toxicity are unknown, research on other long-chain PFAS suggests the involvement of the following signaling pathways.

Many long-chain PFAS are known activators of PPARα, a nuclear receptor that plays a key role in lipid metabolism, particularly in the liver.[4][5][6] Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation.[5] While this is a normal physiological process, excessive or prolonged activation by xenobiotics like PFAS can lead to adverse effects such as liver enlargement and tumors in rodents.[6]

Recent studies indicate that some PFAS can modulate the TGF-β signaling pathway, which is involved in a wide range of cellular processes including cell growth, differentiation, and immune responses.[7][8][9][10] Dysregulation of this pathway is associated with inflammation and fibrosis.[9][10] For example, Perfluorooctanoic acid (PFOA) has been shown to disrupt the TGF-β1/Smad signaling pathway in lung tissue, leading to inflammation and fibrosis.[9]

Visualizations

Caption: Workflow for a combined repeated dose and reproductive/developmental toxicity study.

References

- 1. Repeated dose and reproductive/developmental toxicity of perfluorododecanoic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repeated dose and reproductive/developmental toxicity of perfluoroundecanoic acid in rats [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity assessment of per- and polyfluoroalkyl substances mixtures in human liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 8. Exposure to per- and polyfluoroalkyl substances elicits cell type-specific impacts on p53 and TGF-β signaling pathways | Sciety [sciety.org]

- 9. Perfluorooctanoic acid induced lung toxicity via TGF-β1/Smad pathway, crosstalk between airway hyperresponsiveness and fibrosis: withdrawal impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Unraveling the Industrial Origins of Perfluorosuberic Acid: A Technical Deep Dive

For Immediate Release

Perfluorosuberic acid (PFSA), a highly fluorinated dicarboxylic acid also known as dodecafluorosuberic acid, is a specialized chemical primarily utilized as a monomer in the synthesis of advanced polymers, high-performance surfactants, and corrosion-resistant coatings. While not a household name like its more infamous per- and polyfluoroalkyl substance (PFAS) relatives, understanding its industrial lifecycle is critical for researchers, scientists, and drug development professionals. This technical guide synthesizes available information on the industrial sources of Perfluorosuberic acid, though specific quantitative data on its presence in industrial waste streams remains elusive in publicly accessible literature.

Primary Industrial Application: A Building Block for Performance Materials

The principal industrial role of Perfluorosuberic acid (CAS No. 678-45-5) is as a fundamental component in the creation of specialty fluoropolymers. Its unique structure, featuring a perfluorinated carbon chain and two carboxylic acid functional groups, imparts desirable properties such as exceptional thermal and chemical stability to the resulting polymers. These polymers find application in niche, high-performance sectors where resistance to harsh environments is paramount.

Beyond polymers, Perfluorosuberic acid is a precursor in the manufacturing of specialized surfactants. These surfactants are leveraged in various industrial processes for their ability to reduce surface tension and create stable emulsions, particularly in aggressive chemical environments. Furthermore, its application extends to the formulation of corrosion-resistant coatings designed to protect surfaces in demanding industrial settings.

Unclear Origins: Production vs. Byproduct

A significant knowledge gap exists regarding the common industrial sources of Perfluorosuberic acid. It is not definitively clear from available information whether this compound is manufactured on a large, dedicated scale to meet industrial demand for its monomeric properties, or if it primarily arises as a byproduct of other fluorochemical manufacturing processes.

It is plausible that Perfluorosuberic acid could be an unintended byproduct in the production of other fluoropolymers or fluorinated substances. The complex nature of fluorochemistry can lead to the formation of a wide array of perfluorinated compounds during synthesis and purification processes. However, specific industrial processes that are known to generate Perfluorosuberic acid as a significant byproduct are not well-documented in scientific and technical literature.

The Challenge of Detection: A Lack of Quantitative Data and Standardized Protocols

A comprehensive search for quantitative data regarding the concentrations of Perfluorosuberic acid in industrial wastewater, effluents, or environmental samples near manufacturing facilities did not yield specific figures. This lack of data hinders a thorough assessment of its environmental footprint and potential for human exposure through industrial channels.

A generalized workflow for the analysis of PFCAs in industrial wastewater is presented below. It is important to note that this is a representative protocol and would require specific validation for Perfluorosuberic acid.

Representative Analytical Workflow for PFCAs in Industrial Wastewater

A generalized workflow for the analysis of perfluorinated carboxylic acids (PFCAs) in industrial wastewater samples.

Signaling Pathways and Logical Relationships

Currently, there is no information available in the scientific literature describing specific signaling pathways associated with Perfluorosuberic acid in the context of its industrial use or biological effects. The logical relationship of its industrial use is straightforward: its chemical properties make it a valuable monomer for producing materials with high thermal and chemical resistance.

The following diagram illustrates the logical relationship between the properties of Perfluorosuberic acid and its industrial applications.

An In-depth Technical Guide on the Presence of Dodecafluorosuberic Acid in Consumer Products

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dodecafluorosuberic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical with potential persistence in the environment. This technical guide provides a comprehensive overview of the current knowledge regarding its presence in consumer products. Due to a lack of specific quantitative data for this compound, this guide presents a generalized framework for its detection and analysis based on methodologies used for similar short-chain perfluoroalkyl acids. The document includes a detailed, representative experimental protocol for the analysis of such compounds in consumer product matrices and a visual workflow to guide researchers.

Introduction

This compound (CAS 678-45-5), also known as perfluorosuberic acid, is a dicarboxylic acid belonging to the vast group of per- and polyfluoroalkyl substances (PFAS). While the broader class of PFAS has been identified in various consumer products, specific data on the presence and concentration of this compound remains largely unavailable in the public domain. This guide aims to bridge this knowledge gap by providing a technical framework for its potential analysis in consumer goods.

Quantitative Data Summary

A comprehensive search of scientific literature, regulatory databases, and public reports did not yield specific quantitative data for the concentration of this compound in consumer products. The table below is presented as a template for researchers to populate as data becomes available.

| Product Category | Product Sub-Category | Specific Product (Brand) | This compound Concentration (ng/g or ng/mL) | Analytical Method | Reference |

| Textiles | Apparel | Outdoor wear | Data Not Available | LC-MS/MS | - |

| Home textiles | Carpets, upholstery | Data Not Available | LC-MS/MS | - | |

| Food Packaging | Paper and paperboard | Fast food wrappers, microwave popcorn bags | Data Not Available | LC-MS/MS | - |

| Plastics | - | Data Not Available | LC-MS/MS | - | |

| Cosmetics | Skin care | Lotions, creams | Data Not Available | LC-MS/MS | - |

| Makeup | Foundation, powders | Data Not Available | LC-MS/MS | - | |

| Household Products | Cleaning agents | - | Data Not Available | LC-MS/MS | - |

| Waxes and polishes | - | Data Not Available | LC-MS/MS | - |

Experimental Protocol: Analysis of Short-Chain Perfluoroalkyl Acids in Consumer Products

The following is a representative experimental protocol for the extraction and quantification of short-chain perfluoroalkyl acids, such as this compound, from a solid consumer product matrix (e.g., textile, paper). This protocol is based on established methods for similar analytes and should be optimized and validated for the specific matrix and target compound.

3.1. Objective: To quantify the concentration of this compound in a solid consumer product sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2. Materials and Reagents:

-

Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade)

-

Reagents: Ammonium hydroxide (NH₄OH), Acetic acid (CH₃COOH), Formic acid (HCOOH)

-

Standards: this compound analytical standard, Isotopically labeled internal standard (e.g., ¹³C₄-PFOS)

-

Solid Phase Extraction (SPE): Weak anion exchange (WAX) cartridges

-

Equipment: High-speed centrifuge, vortex mixer, solvent evaporator, LC-MS/MS system

3.3. Sample Preparation and Extraction:

-

Sample Homogenization: A representative portion of the solid sample (1-5 g) is cryogenically ground to a fine powder to ensure homogeneity.

-

Spiking with Internal Standard: The homogenized sample is spiked with a known concentration of the isotopically labeled internal standard to correct for matrix effects and recovery losses.

-

Solvent Extraction:

-

The spiked sample is placed in a polypropylene centrifuge tube.

-

An extraction solvent, typically methanol or a mixture of methanol and acetonitrile, is added.

-

The sample is vortexed vigorously for 1-2 minutes.

-

The sample is then sonicated in a water bath for 15-30 minutes.

-

The sample is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes.

-

The supernatant is carefully collected.

-

The extraction process is repeated two more times, and the supernatants are combined.

-

-

Extract Concentration: The combined supernatant is concentrated to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

3.4. Extract Cleanup (Solid Phase Extraction - SPE):

-

Cartridge Conditioning: A WAX SPE cartridge is conditioned sequentially with methanol and water.

-

Sample Loading: The concentrated extract, diluted with water, is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a solution of acetic acid in water to remove interferences.

-

Elution: The target analytes are eluted from the cartridge using a basic methanolic solution (e.g., 2% ammonium hydroxide in methanol).

-

Final Concentration: The eluate is evaporated to near dryness and reconstituted in a final volume of mobile phase for LC-MS/MS analysis.

3.5. Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with a modifier (e.g., 20 mM ammonium acetate).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: A gradient elution program is used to separate the analytes.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

-

3.6. Quality Control:

-

Method Blank: A blank sample is processed alongside the test samples to check for contamination.

-

Matrix Spike: A pre-extracted sample is spiked with a known amount of the analyte to assess matrix effects.

-

Continuing Calibration Verification (CCV): A calibration standard is analyzed periodically to ensure instrument stability.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound in consumer products.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dodecafluorosuberic Acid (PFDoDA)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Dodecafluorosuberic acid (PFDoDA), a long-chain perfluoroalkyl carboxylic acid (PFCA). The methodologies outlined are primarily centered around the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for the quantification of per- and polyfluoroalkyl substances (PFAS) due to its high sensitivity and selectivity.[1][2]

Introduction to PFDoDA Analysis

This compound (PFDoDA), a member of the PFAS family, is an emerging contaminant of concern due to its persistence, bioaccumulative potential, and suspected toxicity. Accurate and reliable analytical methods are crucial for monitoring its presence in various environmental and biological matrices. LC-MS/MS has become the technique of choice for these analyses, offering the necessary sensitivity to detect the low concentrations at which these compounds are often found.[1][2][3]

A critical consideration in PFAS analysis is the potential for contamination from laboratory equipment and reagents. It is imperative to avoid the use of any materials containing polytetrafluoroethylene (PTFE) or other fluoropolymers in sample collection, preparation, and analysis to prevent background contamination.[4]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of PFDoDA and other PFAS from various studies. These values can serve as a benchmark for researchers developing and validating their own analytical methods.

Table 1: Quantitative Performance Data for PFDoDA in Water Samples

| Analytical Method | Matrix | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Reference |

| On-line SPE-UHPLC-MS/MS | Drinking and Surface Water | 0.2 - 5.0 | 1 - 20 | 76 - 134 | [3] |

| SPE-LC/MS/MS | Drinking and Surface Water | 0.14 - 14 | - | 76 - 119 (Drinking Water), 72 - 120 (Surface Water) | [2] |

| LC-MS/MS | Environmental Waters | 0.6 - 5.4 | - | 84 - 113 | [1] |

Table 2: Quantitative Performance Data for PFDoDA in Biological Matrices

| Analytical Method | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |

| UHPLC-MS/MS | Dried Blood Spots | 0.4 | - | >80% | [5] |

| UHPLC-MS/MS | Plasma/Serum | - | - | 70 - 89 | [6][7] |

Experimental Protocols

The following are detailed protocols for the analysis of PFDoDA in various matrices.

Protocol 1: Analysis of PFDoDA in Drinking and Surface Water using On-line Solid Phase Extraction (SPE) coupled to LC-MS/MS

This protocol is adapted from an on-line SPE-UHPLC-MS/MS method for the simultaneous determination of several perfluorinated compounds in water.[3]

Materials:

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

PFDoDA analytical standard

-

Isotopically labeled PFDoDA internal standard (SIL-IS)

-

SPE cartridges (Weak Anion Exchange - WAX)

-

LC-MS/MS system with an on-line SPE module

Sample Preparation:

-

Collect water samples in polypropylene bottles.

-

Acidify 10 mL of the water sample to pH 3 with formic acid.

-

Spike the sample with an appropriate concentration of the isotopically labeled internal standard (e.g., 25 µL of a 40 ng/mL solution).[3]

On-line SPE Procedure:

-

Loading: Load 5 mL of the prepared sample onto the SPE preconcentration column.

-

Elution: After loading, switch the valve to place the preconcentration column in-line with the analytical column. The analytes are then eluted from the SPE column and transferred to the analytical column using the LC mobile phase gradient.

LC-MS/MS Parameters:

-

LC Column: A suitable C18 column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).[8]

-

Mobile Phase A: 2 mM ammonium acetate with 5% methanol in water.[3]

-

Mobile Phase B: Methanol.[3]

-

Flow Rate: 0.3 mL/min.[8]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for re-equilibration.

-

Injection Volume: Determined by the on-line SPE system.

-

Ionization: Electrospray ionization (ESI) in negative mode.[8]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific for PFDoDA and its labeled internal standard.

Protocol 2: Analysis of PFDoDA in Human Plasma/Serum using Protein Precipitation

This protocol utilizes a simple and rapid protein precipitation method, suitable for high-throughput analysis.[6][7]

Materials:

-

Methanol (LC-MS grade)

-

PFDoDA analytical standard

-

Isotopically labeled PFDoDA internal standard

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Sample Preparation:

-

Pipette 100 µL of plasma or serum into a microcentrifuge tube or a well of a 96-well plate.[6]

-

Add 20 µL of the isotopically labeled internal standard solution.[6]

-

Gently mix for 5 minutes.[6]

-

Add 380 µL of methanol to precipitate the proteins.[6]

-

Vortex the mixture for 5 minutes.[6]

-

Centrifuge the sample at 400 x g for 15 minutes.[6]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

LC Column: A suitable C18 column.

-

Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or 20 mM ammonium acetate).

-

Mobile Phase B: Methanol or acetonitrile.

-

Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.5 mL/min.

-

Gradient: A gradient elution program to separate PFDoDA from other components.

-

Injection Volume: 2-10 µL.

-

Ionization: ESI in negative mode.

-

MS/MS Detection: MRM of PFDoDA and its internal standard.

Protocol 3: Analysis of PFDoDA in Soil using Solid-Phase Extraction (SPE)

This protocol describes a general approach for the extraction and cleanup of PFDoDA from soil samples.

Materials:

-

Methanol (LC-MS grade)

-

Ammonium hydroxide

-

PFDoDA analytical standard

-

Isotopically labeled PFDoDA internal standard

-

Centrifuge tubes

-

Shaker/sonicator

-

SPE cartridges (e.g., WAX)[9]

Sample Preparation and Extraction:

-

Weigh 5 g of the homogenized soil sample into a centrifuge tube.

-

Spike the sample with the isotopically labeled internal standard.

-

Add a suitable extraction solvent, such as methanol.

-

Shake or sonicate the sample for a defined period (e.g., 30 minutes).[10]

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction step with fresh solvent.

-

Combine the supernatants.

SPE Cleanup:

-

Condition a WAX SPE cartridge with methanol followed by water.

-

Load the combined extract onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with a small volume of ammoniated methanol (e.g., 0.1% ammonium hydroxide in methanol).

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

The LC-MS/MS parameters would be similar to those described in Protocol 1 for water analysis.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

References

- 1. lcms.cz [lcms.cz]

- 2. agilent.com [agilent.com]

- 3. An On-Line Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Perfluoroalkyl Acids in Drinking and Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scantecnordic.se [scantecnordic.se]

- 5. Development and validation of the UHPLC-MS/MS method for the quantitative determination of 25 PFAS in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. Development and validation of a method for the quantification of extractable perfluoroalkyl acids (PFAAs) and perfluorooctane sulfonamide (FOSA) in textiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Dodecafluorosuberic Acid (PFDoDA) by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecafluorosuberic acid (PFDoDA), a type of per- and polyfluoroalkyl substance (PFAS), is a persistent environmental contaminant of increasing concern due to its potential for bioaccumulation and adverse health effects. Accurate and sensitive quantification of PFDoDA in various matrices is crucial for environmental monitoring, toxicology studies, and human exposure assessment. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the analysis of PFDoDA.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for two common matrices: plasma/serum and water.

1.1. Plasma/Serum Samples: Protein Precipitation

This method is suitable for the rapid extraction of PFDoDA from plasma or serum.[1][2]

-

Materials:

-

Methanol (LC-MS grade)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of plasma or serum sample into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 300 µL of ice-cold methanol to the sample.

-

Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₂-PFDoDA).

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean polypropylene autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

1.2. Water Samples: Solid-Phase Extraction (SPE)

This method is ideal for concentrating PFDoDA from water samples and removing potential interferences.[3]

-

Materials:

-

Weak Anion Exchange (WAX) SPE cartridges

-

Methanol (LC-MS grade)

-

Ammonium hydroxide (NH₄OH)

-

Formic acid

-

Nitrogen evaporator

-

Polypropylene tubes

-

-

Procedure:

-

Cartridge Conditioning: Condition the WAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load 100 mL of the water sample (acidified to pH 4 with formic acid) onto the cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove unretained interferences.

-

Elution: Elute the analytes with 5 mL of methanol containing 2% ammonium hydroxide.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[4]

-

Mobile Phase A: 20 mM ammonium acetate in water.[5]

-

Mobile Phase B: Methanol.[5]

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.[3]

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for PFDoDA should be optimized for the instrument being used. A common transition is:

-

PFDoDA: Precursor ion (m/z) 613 -> Product ion (m/z) 569

-

-

Instrument Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Collision Gas: Argon

-

Nebulizer Gas: Nitrogen

-

-

3. Data Analysis and Quantification

Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of PFDoDA in the samples is then determined from this calibration curve.

Data Presentation

The following table summarizes typical quantitative data for the LC-MS/MS analysis of PFDoDA. The exact values can vary depending on the specific instrumentation, matrix, and method validation.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL | [6] |

| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | [2][7] |

| Linearity (R²) | > 0.99 | [2][8] |

| Precision (%RSD) | < 15% | [2][9] |

| Accuracy/Recovery (%) | 85 - 115% | [2][9] |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Workflow for LC-MS/MS analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of an LC-MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. agilent.com [agilent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. Trace analysis of per- and polyfluorinated alkyl substances (PFAS) in dried blood spots – demonstration of reproducibility and comparability to venous blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction (SPE) of Perfluorosuberic Acid (PFSA) from Water Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction Perfluorosuberic acid (PFSA, C₈H₂F₁₂O₄) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of synthetic chemicals of significant environmental and health concern due to their persistence, bioaccumulation, and potential toxicity. Accurate quantification of PFSA in aqueous matrices is crucial for environmental monitoring and toxicological studies. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of PFAS from water samples prior to instrumental analysis.[1]

This application note provides a detailed protocol for the solid-phase extraction of Perfluorosuberic acid from water, based on the principles outlined in United States Environmental Protection Agency (EPA) Method 1633.[2][3] This method utilizes a dual-phase SPE cartridge containing Weak Anion Exchange (WAX) and graphitized carbon black (GCB) to ensure effective retention of acidic PFAS like PFSA and removal of matrix interferences.[4] The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

This protocol is a comprehensive procedure for the extraction of Perfluorosuberic acid from water samples. Laboratories should perform their own optimization and validation based on their specific equipment and sample matrices.

1. Materials and Reagents

-

SPE Cartridges: Dual-layer Weak Anion Exchange (WAX) and Graphitized Carbon Black (GCB) SPE cartridges (e.g., 200 mg WAX / 50 mg GCB, 6 mL).

-

Solvents and Reagents:

-

Methanol (HPLC or LC-MS grade)

-

Reagent Water (PFAS-free)

-

Ammonium hydroxide (ACS grade)

-

Formic acid (≥98%)

-

-

Solutions:

-

1% Methanolic Ammonium Hydroxide: Carefully add 10 mL of ammonium hydroxide to 990 mL of methanol.

-

0.3 M Formic Acid: Add 11.5 mL of formic acid to 1 L of reagent water.

-

-

Apparatus:

-

SPE vacuum manifold

-

Nitrogen evaporation system

-

Polypropylene sample containers (500 mL) and centrifuge tubes (15 mL) - Note: Avoid glass and any fluorinated plastics (e.g., PTFE) to prevent background contamination.[4]

-

Analytical balance

-

Vortex mixer

-

2. Sample Preparation and Pretreatment

-

Collect water samples in polypropylene containers.

-

Homogenize the sample by inverting the container several times.

-

Measure 500 mL of the water sample into a clean polypropylene container.

-

Check the sample pH. It should be between 6.0 and 7.0. If necessary, adjust the pH using 50% formic acid or ammonium hydroxide.[3]

-

Spike the sample with isotopically labeled internal standards as required by the analytical method (e.g., EPA 1633) to monitor extraction efficiency.[5]

3. Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using an SPE vacuum manifold.

Step 1: Cartridge Conditioning

-

Place the WAX/GCB SPE cartridge on the vacuum manifold.

-

Wash the cartridge with 15 mL of 1% methanolic ammonium hydroxide.

-

Follow with 5 mL of 0.3 M formic acid.

-

Equilibrate the cartridge with 15 mL of reagent water. Crucially, do not allow the sorbent bed to go dry at any point during conditioning.[3]

Step 2: Sample Loading

-

Load the 500 mL water sample onto the conditioned SPE cartridge.

-

Adjust the vacuum to achieve a consistent flow rate of approximately 5 mL/min. A flow rate exceeding this may result in poor analyte recovery.[6]

Step 3: Cartridge Washing (Interference Elution)

-

After the entire sample has passed through the cartridge, rinse the sample bottle with two separate 5 mL aliquots of reagent water and pass these rinses through the cartridge.

-

Rinse the sample bottle with 5 mL of a 1:1 mixture of 0.1 M formic acid/methanol and pass this through the cartridge.

-

Dry the cartridge thoroughly by applying a high vacuum (15-20 in. Hg) for a minimum of 15 minutes to remove residual water.

Step 4: Analyte Elution

-

Place a clean 15 mL polypropylene collection tube under the cartridge spout.

-

Rinse the original sample bottle with 5 mL of 1% methanolic ammonium hydroxide to recover any adsorbed analytes and add this to the SPE cartridge.

-

Allow the solvent to soak the sorbent bed for 1 minute, then slowly elute the analytes under gravity or with a gentle vacuum.

-

Perform a second elution with another 5 mL aliquot of 1% methanolic ammonium hydroxide to ensure complete recovery.

-

Collect both eluates in the same polypropylene tube.

4. Extract Concentration

-

Place the collected eluate in a nitrogen evaporation system.

-

Evaporate the extract to a final volume of approximately 0.5 mL at 40-50°C.

-

Reconstitute the extract to a final volume of 1.0 mL with a 96:4 methanol:water solution.

-

Vortex the tube for 10-20 seconds to ensure homogeneity. The sample is now ready for LC-MS/MS analysis.

Data Presentation

The following table summarizes the typical method performance criteria for Perfluorosuberic acid based on the guidelines established in EPA Method 1633. Actual laboratory performance may vary.

| Analyte | Abbreviation | Typical Recovery (%) | Method Detection Limit (MDL) (ng/L) | Limit of Quantitation (LOQ) (ng/L) |

| Perfluorosuberic acid | PFSA | 70 - 130%[7] | 0.3 - 2.0 | 1.0 - 5.0 |

Note: MDL and LOQ are highly dependent on instrument sensitivity and matrix effects. The values presented are typical ranges achievable with modern LC-MS/MS instrumentation.[8]

Experimental Workflow Visualization

The diagram below illustrates the complete workflow for the extraction and analysis of Perfluorosuberic acid from water samples.

Caption: Workflow for SPE of Perfluorosuberic acid from water.

This application note details a robust and reliable solid-phase extraction protocol for the determination of Perfluorosuberic acid in water samples. By adhering to the principles of EPA Method 1633, which utilizes a dual-phase WAX/GCB sorbent, this method achieves high analyte recovery and effective removal of matrix interferences. The protocol is suitable for concentrating PFSA to low ng/L levels, making it ideal for environmental monitoring and research applications requiring sensitive and accurate quantification by LC-MS/MS.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. agilent.com [agilent.com]

- 3. mn-net.com [mn-net.com]

- 4. lcms.cz [lcms.cz]

- 5. well-labs.com [well-labs.com]

- 6. weber.hu [weber.hu]

- 7. epa.gov [epa.gov]

- 8. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Determination of Dodecafluorosuberic Acid in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecafluorosuberic acid (DFSA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a dicarboxylic acid of emerging environmental concern. Its persistence and potential for bioaccumulation necessitate robust and reliable analytical methods for its quantification in complex matrices such as soil. These application notes provide detailed protocols for the sample preparation of soil samples for the analysis of DFSA, primarily focusing on Solid-Phase Extraction (SPE) as outlined in U.S. EPA Method 1633 and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. These methods are designed to isolate and concentrate DFSA from soil, enabling accurate determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Sample Preparation Techniques